Cas no 477334-58-0 (2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE)

2(4'-Chlorophenyl)-4',6'-dimethoxy-2'-hydroxyacetophenone is a specialized organic compound featuring a chlorophenyl group and dimethoxy-hydroxyacetophenone moiety. Its molecular structure, characterized by the presence of electron-donating methoxy groups and a reactive hydroxyacetophenone core, makes it a valuable intermediate in synthetic chemistry. The compound exhibits potential utility in the development of pharmaceuticals, agrochemicals, and fine chemicals due to its functional group versatility. Its chlorophenyl substitution enhances stability and reactivity in coupling reactions, while the hydroxyl and ketone groups offer sites for further derivatization. This compound is particularly suited for applications requiring precise molecular modifications, such as ligand synthesis or bioactive molecule design.
2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE structure
477334-58-0 structure
Product Name:2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE
CAS No:477334-58-0
MF:C16H15ClO4
MW:306.740904092789
CID:931272
PubChem ID:689036
Update Time:2025-05-26

2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE Chemical and Physical Properties

Names and Identifiers

    • 2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE
    • 2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
    • HMS1545F06
    • DTXSID10351015
    • MFCD03934797
    • AKOS024282689
    • 2(4'-Chlorophenyl)-4', 6'-dimethoxy-2'-hydroxyacetophenone
    • 2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
    • 477334-58-0
    • ST057628
    • BRD-K21667561-001-01-5
    • TimTec1_003988
    • Inchi: 1S/C16H15ClO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3
    • InChI Key: DYISXICBFOMHBD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(C1C(=CC(=CC=1OC)OC)O)=O

Computed Properties

  • Exact Mass: 306.06600
  • Monoisotopic Mass: 306.0658866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76000
  • LogP: 3.48820

2(4'-CHLOROPHENYL)-4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C386828-50mg
2(4'-Chlorophenyl)-4',6'-Dimethoxy-2'-Hydroxyacetophenone
477334-58-0
50mg
$ 50.00 2022-06-06
TRC
C386828-100mg
2(4'-Chlorophenyl)-4',6'-Dimethoxy-2'-Hydroxyacetophenone
477334-58-0
100mg
$ 70.00 2022-06-06
TRC
C386828-500mg
2(4'-Chlorophenyl)-4',6'-Dimethoxy-2'-Hydroxyacetophenone
477334-58-0
500mg
$ 275.00 2022-06-06
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